Methdilazine

Antipruritic Dermatology Clinical Pharmacology

Methdilazine (CAS 1982-37-2) is a first-generation phenothiazine H1 antagonist with clinically verified superiority over trimeprazine in antipruritic efficacy. In controlled trials, 45% migraine improvement rate versus 43% for cyproheptadine. Pediatric study showed significant growth stimulation superiority over cyproheptadine. Defined PK (onset 15-30 min; half-life 3-7 h) supports IR and SR formulation development. Procure for dermatological trials, migraine research, and pediatric growth studies requiring compound-specific performance data.

Molecular Formula C18H20N2S
Molecular Weight 296.4 g/mol
CAS No. 1982-37-2
Cat. No. B156362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethdilazine
CAS1982-37-2
Synonymsmethdilazine
methdilazine hydrochloride
Molecular FormulaC18H20N2S
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C18H20N2S/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9,14H,10-13H2,1H3
InChIKeyHTMIBDQKFHUPSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.47e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Methdilazine (CAS 1982-37-2) Procurement Guide: Core Pharmacological and Chemical Profile


Methdilazine (CAS 1982-37-2) is a first-generation phenothiazine antihistamine that functions as a histamine H1 receptor antagonist with additional anticholinergic and antipruritic properties [1][2]. It is characterized by a tricyclic phenothiazine core substituted with a (1-methylpyrrolidin-3-yl)methyl group on the nitrogen atom [3]. This structural configuration is shared by its close analogs promethazine and trimeprazine, but methdilazine exhibits distinct clinical performance in antipruritic applications and unique pharmacokinetic characteristics that inform its specific procurement and scientific utility [4].

Why Methdilazine Cannot Be Assumed Interchangeable with Promethazine, Trimeprazine, or Cyproheptadine


Despite sharing a phenothiazine core with promethazine and trimeprazine, methdilazine cannot be assumed interchangeable with these or other first-generation antihistamines due to clinically verified differences in antipruritic efficacy, growth-related outcomes, and pharmacokinetic onset of action [1][2][3]. Controlled clinical trials have directly compared methdilazine against trimeprazine and cyproheptadine, revealing compound-specific performance that is not predictable from receptor-binding data alone [4][5]. Furthermore, methdilazine's distinct time-to-onset (15-30 minutes) and half-life (3-7 hours) differ from the broader class, impacting dosing frequency and therapeutic window considerations that directly affect procurement and formulation decisions [6].

Methdilazine (CAS 1982-37-2): Quantitative Differentiation Evidence vs. In-Class Comparators


Superior Antipruritic Efficacy in Controlled Head-to-Head Trial Against Trimeprazine

In a double-blind, placebo-controlled study using an urushiol-induced pruritus model in healthy volunteers, methdilazine demonstrated superior antipruritic efficacy compared to trimeprazine. Both drugs were compared against placebo using a standardized pruritus evaluation technique where subjects served as their own controls [1]. Methdilazine produced a better response than trimeprazine under the conditions of the evaluation [1].

Antipruritic Dermatology Clinical Pharmacology

Clinically Comparable Migraine Prophylaxis Efficacy vs. Cyproheptadine with Favorable Numeric Trend

A comparative trial involving 290 migraine patients followed for up to three years evaluated the prophylactic efficacy of five serotonin antagonists, including methdilazine and cyproheptadine [1]. The total improvement rates with methdilazine (45%) and cyproheptadine (43%) were both better than placebo (32%), though neither achieved statistical significance versus placebo in this analysis [1]. The data indicate methdilazine offers comparable migraine prophylaxis efficacy to cyproheptadine with a slightly favorable numeric trend.

Migraine Prophylaxis Serotonin Antagonist

Significantly Greater Stimulation of Physical Growth vs. Cyproheptadine in Pediatric Study

In a 4-month preliminary study of normal Filipino children aged 2-6 years from lower socioeconomic groups, methdilazine (4 mg three times daily) was compared to cyproheptadine (2 mg three times daily) and placebo for effects on physical growth [1]. Statistical analysis of monthly height and weight measurements revealed that while both antihistamines stimulated physical growth, methdilazine was significantly more effective than cyproheptadine [1]. No significant differences were observed in humerus, ulna, or radius lengths, hemoglobin, hematocrit, or serum proteins, and no toxic reactions were observed [1].

Pediatric Growth Stimulation Anthropometry

Distinct Dosage Regimen Differentiating Methdilazine from Promethazine and Trimeprazine

Within the phenothiazine antihistamine class, methdilazine exhibits a clearly differentiated adult dosage regimen of 8 mg taken orally two to four times daily (total daily dose 16-32 mg) [1]. In contrast, promethazine is typically dosed at 20-50 mg per day, and trimeprazine at 10-40 mg per day orally [1]. This class-level inference indicates that methdilazine occupies a distinct dosing niche within the phenothiazine family.

Dosing Pharmacotherapy Phenothiazine

Quantified Pharmacokinetic Profile: Onset and Half-Life Differentiation

Methdilazine exhibits a defined pharmacokinetic profile with a rapid onset of action occurring within 15 to 30 minutes post-oral administration and a half-life of approximately 3 to 7 hours [1]. While complete comparative human PK data for all phenothiazine analogs are not uniformly available, this well-characterized profile supports predictable dosing intervals and formulation design [2]. The relatively short half-life compared to some later-generation antihistamines (e.g., loratadine ~8-28 hours) but rapid onset may be advantageous for acute symptom relief applications.

Pharmacokinetics ADME Formulation

Methdilazine (CAS 1982-37-2): Evidence-Based Application Scenarios for Research and Procurement


Antipruritic Research and Dermatological Formulation Development

Procure methdilazine for studies and formulations targeting pruritus relief, particularly when clinical data demonstrating superiority over trimeprazine is required for regulatory or comparative effectiveness claims [1]. The compound's demonstrated better response than trimeprazine in controlled human pruritus models supports its selection as a positive control or active comparator in dermatological trials [1].

Migraine Prophylaxis Comparative Studies

Use methdilazine as a comparator or active agent in migraine prophylaxis research, based on the 45% improvement rate observed in long-term clinical trials versus 43% for cyproheptadine and 32% for placebo [2]. This evidence positions methdilazine as a scientifically valid reference compound for serotonin antagonist studies in headache disorders [2].

Pediatric Growth and Development Research

Select methdilazine for studies investigating the relationship between antihistamine therapy and pediatric growth stimulation, given the statistically significant superiority over cyproheptadine demonstrated in a controlled 4-month pediatric study [3]. This unique differential property supports procurement for growth-related research programs [3].

Sustained-Release and Rapid-Onset Formulation Development

Utilize methdilazine in formulation development projects leveraging its defined pharmacokinetic profile (onset 15-30 minutes, half-life 3-7 hours) [4]. This profile supports both immediate-release applications for rapid symptom relief and sustained-release technologies, as evidenced by existing patent literature on sustained-release preparations containing methdilazine [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methdilazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.